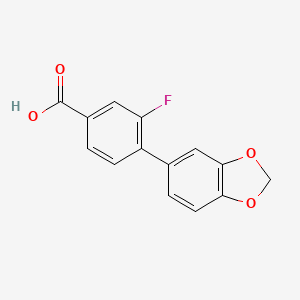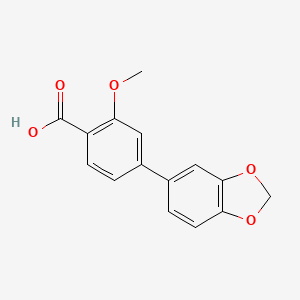
2-Fluoro-5-(3,4-methylenedioxyphenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-(3,4-methylenedioxyphenyl)benzoic acid (2-F-5-MDB) is an organic compound with a wide range of applications in scientific research. It is a white crystalline powder with a melting point of 105-107°C and a purity of 95%. 2-F-5-MDB is used in a variety of laboratory experiments, including biochemical and physiological studies, due to its unique properties.
Wirkmechanismus
2-Fluoro-5-(3,4-methylenedioxyphenyl)benzoic acid, 95% acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. It also acts as a substrate for the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Furthermore, it has been shown to interact with the G-protein coupled receptor GPR55, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
2-Fluoro-5-(3,4-methylenedioxyphenyl)benzoic acid, 95% has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been shown to have anti-cancer activity and to reduce the growth of certain tumor cells. In addition, it has been shown to have antioxidant and neuroprotective properties, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Fluoro-5-(3,4-methylenedioxyphenyl)benzoic acid, 95% is a relatively safe and non-toxic compound, making it suitable for use in laboratory experiments. It is also relatively inexpensive and can be easily synthesized in the laboratory. However, it is not very soluble in water, making it difficult to use in certain experiments.
Zukünftige Richtungen
The potential applications of 2-Fluoro-5-(3,4-methylenedioxyphenyl)benzoic acid, 95% are still being explored. Future research may focus on its use as an inhibitor of certain enzymes, as a fluorescent probe for imaging studies, and as a biomarker for the detection of certain diseases. Additionally, further research may be conducted on its anti-inflammatory, analgesic, and neuroprotective effects, as well as its potential applications in the treatment of neurodegenerative diseases. Finally, research may be conducted on its use as a substrate for enzymatic reactions, its interaction with G-protein coupled receptors, and its potential therapeutic applications.
Synthesemethoden
2-Fluoro-5-(3,4-methylenedioxyphenyl)benzoic acid, 95% is synthesized through a three-step reaction involving the reaction of 4-methylenedioxybenzoic acid with 2-fluoro-5-nitrobenzoic acid, followed by reduction of the nitro group and subsequent alkylation of the carboxylic acid group. The reaction is carried out in a solvent such as acetic acid and is followed by recrystallization to obtain a 95% pure product.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-(3,4-methylenedioxyphenyl)benzoic acid, 95% is widely used in scientific research due to its unique properties. It is used as a substrate for enzymatic reactions, as a fluorescent probe for imaging studies, and as an inhibitor of certain enzymes. It is also used as a biomarker for the detection of certain diseases, such as cancer, and for the study of drug metabolism.
Eigenschaften
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-11-3-1-8(5-10(11)14(16)17)9-2-4-12-13(6-9)19-7-18-12/h1-6H,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWUVEYUJBGMLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=C(C=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














